ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Lipophilicity Drug design Physicochemical profiling

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate (CAS 88010-91-7) is a para-substituted aryl tetrazole ethyl ester with molecular formula C10H10N4O2 and molecular weight 218.21 g/mol. The compound belongs to the 5-substituted-1H-tetrazole class, which functions as a well-established bioisostere of carboxylic acids in medicinal chemistry.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 88010-91-7
Cat. No. B6145327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate
CAS88010-91-7
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-7(4-6-8)9-11-13-14-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)
InChIKeyFCSYWEHPHHOKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate (CAS 88010-91-7): Physicochemical Profile and Procurement-Relevant Characteristics


Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate (CAS 88010-91-7) is a para-substituted aryl tetrazole ethyl ester with molecular formula C10H10N4O2 and molecular weight 218.21 g/mol [1]. The compound belongs to the 5-substituted-1H-tetrazole class, which functions as a well-established bioisostere of carboxylic acids in medicinal chemistry [2]. Its computed XLogP3-AA is 1.4, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. The ethyl ester moiety serves dual roles: it acts as a protecting group for the tetrazole N–H during synthetic sequences, and it modulates the physicochemical profile relative to the free acid form, 4-(1H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0) [3].

Why Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate Cannot Be Replaced by Generic Tetrazole or Carboxylic Acid Analogs Without Evidence


Substituting ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate with its free acid (4-(1H-tetrazol-5-yl)benzoic acid, CAS 34114-12-0), its methyl ester (CAS 82544-82-9), or a non-tetrazole carboxylic acid analog (e.g., monoethyl terephthalate, CAS 713-57-5) introduces quantifiable alterations in lipophilicity, hydrogen-bonding capacity, metabolic handling, and spatial interaction geometry that can undermine synthetic yields and pharmacological outcomes [1]. The ethyl ester protects the tetrazole N–H from undesired deprotonation or metalation during multi-step syntheses, while the tetrazole ring itself confers metabolic resistance absent in simple carboxylic acid esters [2]. Furthermore, the tetrazole H-bond environment extends approximately 1.2 Å further from the molecular core than a carboxylate group, requiring specific active-site accommodation that generic replacements may not satisfy [3].

Quantitative Differentiation Guide: Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate vs. Closest Analogs


Lipophilicity (XLogP3-AA): Ethyl Ester vs. Free Acid Form Determines Membrane Permeability and Organic-Phase Extractability

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate displays a computed XLogP3-AA of 1.4, compared to a measured logP of 0.56 for the free acid 4-(1H-tetrazol-5-yl)benzoic acid, representing a ΔlogP of +0.84 [1]. This corresponds to approximately a 7-fold increase in octanol-water partition coefficient. The methyl ester analog (CAS 82544-82-9) has a predicted logP intermediate between these values. For context, monoethyl terephthalate (the carboxylic acid analog without tetrazole) has a reported logP of 1.56–2.4 [2], indicating that the tetrazole ring itself contributes a lipophilicity-lowering effect relative to a simple carboxylic acid, which is partially offset by ethyl esterification in the target compound.

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Donor Count: Impact on Solubility, Permeability, and Crystal Packing

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate possesses 1 hydrogen bond donor (the tetrazole N–H), whereas the free acid 4-(1H-tetrazol-5-yl)benzoic acid possesses 2 HBDs (tetrazole N–H plus carboxylic acid O–H) [1]. The reduction from 2 to 1 HBD eliminates the strong intermolecular COOH-mediated dimerization observed in carboxylic acids, thereby lowering the melting point (target compound is typically an oil or low-melting solid, while the free acid melts at 248–250°C with decomposition above 300°C in some reports) . This difference is critical for formulation, handling, and the compound's behavior in solid-phase synthesis or melt-phase reactions.

Hydrogen bonding ADME Solid-state properties

Metabolic Stability: Tetrazole Avoids Acyl Glucuronidation Liabilities Inherent to Carboxylic Acid Esters

5-Substituted-1H-tetrazoles, including the target compound class, are documented as metabolism-resistant isosteric replacements for carboxylic acids because they bypass the acyl glucuronidation pathway—a major metabolic clearance and toxicity-liability route for carboxylic acid-containing compounds [1]. While carboxylic acids form reactive acyl glucuronides that can covalently modify proteins and trigger idiosyncratic toxicity, tetrazoles undergo N-glucuronidation (primarily at N2), which produces chemically less reactive conjugates [2]. In a direct comparative study of bioisosteric modifications on 2-arylureidobenzoic acid GluR5 antagonists, replacing the carboxylic acid moiety with a tetrazole ring improved potency from IC50 = 4.8 μM (carboxylic acid) to IC50 = 2.0 μM (tetrazole), a 2.4-fold enhancement [3]. This class-level advantage applies to the target compound when used to generate tetrazole-containing pharmacophores.

Metabolic stability Bioisosterism Drug metabolism

Hydrogen-Bond Geometry: Tetrazole Extends ~1.2 Å Further Than Carboxylate, Requiring Explicit Spatial Consideration

Crystal structure informatics analysis of the Cambridge Structural Database (CSD) and Protein Data Bank (PDB) reveals that while 1H-tetrazole/tetrazolate and carboxylic acid/carboxylate bioisosteric pairs exhibit very similar H-bond energies, the H-bond environment around tetrazole substituents extends approximately 1.2 Å further from the core of the connected molecule [1]. This spatial extension means that a protein binding site must flex sufficiently to accommodate the tetrazole if it was evolved or optimized for a carboxylate. PDB structure pairs containing ligands differing only by a tetrazole vs. carboxyl substituent confirm this required accommodation [1]. For the target compound, this has two implications: (i) the ethyl ester group adds ~4.5 Å of additional length beyond the tetrazole, providing a tunable spacer for structure-based design; and (ii) the target compound, when deprotected to the free tetrazole-acid, will interact with targets differently than the corresponding benzoic acid derivative.

Structural biology Bioisosterism Crystallography

pKa and Ionization State: Tetrazole vs. Carboxylic Acid at Physiological pH

The 5-substituted-1H-tetrazole moiety exhibits a pKa of approximately 4.5–4.9, compared to a typical carboxylic acid pKa of approximately 4.2–4.4 [1]. Both are predominantly deprotonated at physiological pH 7.4, but the tetrazole is marginally less acidic by approximately 0.3–0.5 pKa units. This minor pKa elevation can influence the fraction ionized at compartment-specific pH values (e.g., in the mildly acidic tumor microenvironment or endosomal compartments, pH 5.5–6.5) and may affect tissue distribution [2]. Importantly, the target compound's ethyl ester masks the tetrazole N–H proton, rendering the molecule neutral; upon hydrolysis, the free tetrazole-acid regains its ionizable character. This pro-drug-like property enables the compound to serve as a charge-neutral intermediate that can be converted to the active anionic species at a desired synthetic stage.

Ionization pKa Drug design

Synthetic Utility: Ethyl Ester as a Protecting Group Enables Regioselective Tetrazole Functionalization

The ethyl ester group in ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate serves as a protecting group for both the benzoic acid moiety and the tetrazole N–H, enabling selective synthetic manipulations. The compound can be synthesized from ethyl 4-cyanobenzoate via [3+2] cycloaddition with sodium azide in the presence of iodine or a heterogeneous catalyst (NaHSO4·SiO2), typically yielding 70–95% [1]. The ethyl ester can then be selectively hydrolyzed under basic conditions (NaOH/EtOH or LiOH/THF/H2O) to unmask the free 4-(1H-tetrazol-5-yl)benzoic acid without affecting the tetrazole ring . This contrasts with the methyl ester analog (CAS 82544-82-9), where hydrolysis kinetics differ due to steric and electronic effects, and the free acid form, which cannot be directly subjected to metalation or coupling reactions without N–H protection. Patent literature describes analogous tetrazole-ester intermediates in the synthesis of sartan angiotensin II receptor blockers (valsartan, losartan, candesartan), confirming the industrial relevance of this protecting-group strategy [2].

Synthetic chemistry Protecting group strategy Tetrazole functionalization

High-Confidence Application Scenarios for Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate Based on Quantitative Differentiation Evidence


Protected Intermediate for Sartan-Class Angiotensin II Receptor Blocker Synthesis

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate serves as a direct intermediate in the synthesis of biphenyl-tetrazole angiotensin II receptor blockers (ARBs), including valsartan, losartan, and candesartan, as documented in patent literature [1]. The ethyl ester protects the tetrazole N–H during palladium-catalyzed coupling steps (e.g., Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold), which would otherwise be incompatible with the unprotected tetrazole. The quantitative advantages over using the free acid directly—namely, 1 fewer HBD (1 vs. 2), higher lipophilicity (XLogP 1.4 vs. 0.56), and charge neutrality—enable homogeneous reaction conditions and higher yields in aprotic organic solvents [2]. After coupling, basic hydrolysis unmasks the tetrazole-acid pharmacophore required for AT1 receptor binding.

Prodrug Precursor for Tetrazole-Based Carboxylic Acid Bioisostere Screening Libraries

The compound is an ideal precursor for generating diversity-oriented screening libraries where the tetrazole moiety is used as a carboxylic acid bioisostere. The ethyl ester form provides superior cell permeability (XLogP 1.4 vs. 0.56 for the free acid) for intracellular target engagement in cell-based assays [1]. Upon cellular entry, endogenous esterases can hydrolyze the ethyl ester to release the active tetrazole-acid species, mimicking a prodrug activation mechanism. The class-level metabolic stability advantage of tetrazoles—resistance to acyl glucuronidation and a shift to the less reactive N-glucuronidation pathway—reduces the risk of false-negative results due to rapid metabolite-mediated clearance in efficacy assays [3].

Structural Biology Probe for Tetrazole-Carboxylate Bioisosterism Studies

When co-crystallized with target proteins, the tetrazole moiety of the deprotected form of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate provides a structurally validated probe for studying bioisosteric replacement. As established by Allen et al., the tetrazole H-bond environment extends ~1.2 Å further than a carboxylate group, and PDB analysis confirms that protein binding sites must flex to accommodate this extension [1]. The compound's para-substituted benzoate scaffold allows direct comparison with the corresponding carboxylic acid (monoethyl terephthalate or 4-carboxybenzoic acid) in crystallographic fragment screens, providing definitive structural evidence for whether a given binding site tolerates tetrazole substitution—critical information for structure-based drug design programs.

Analytical Reference Standard for Tetrazole-Containing Impurity Profiling in Pharmaceutical Quality Control

Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate can serve as a well-characterized reference standard for HPLC/LC-MS impurity profiling during the manufacture of tetrazole-containing active pharmaceutical ingredients (APIs). Its distinct physicochemical signature—MW 218.21, XLogP 1.4, characteristic UV absorbance of the tetrazole-benzoate chromophore, and 5 hydrogen bond acceptors—enables unambiguous chromatographic separation from related process impurities such as the free acid, positional isomers (e.g., 3-(1H-tetrazol-5-yl)benzoate), and des-tetrazole byproducts [1]. The compound's availability in high purity (≥95%) from multiple vendors supports its use for method validation, system suitability testing, and batch-to-batch consistency verification in regulated analytical environments.

Quote Request

Request a Quote for ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.